

chemical structure and properties of L82 compound

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: L82

Cat. No.: B10855116

[Get Quote](#)

L82 Compound: A Technical Guide for Researchers

An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of a Selective DNA Ligase I Inhibitor

This technical guide provides a comprehensive overview of the **L82** compound, a selective and uncompetitive inhibitor of human DNA ligase I (LigI). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting DNA repair pathways. This guide covers the chemical structure, physicochemical properties, biological activity, and detailed experimental methodologies related to **L82**.

Chemical Structure and Properties

The **L82** compound is chemically identified as 5-chloro-6-(2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl)-1H-pyridazin-4-one. Its structure is characterized by a pyridazinone core linked to a substituted benzylidenehydrazinyl moiety.

Table 1: Chemical and Physical Properties of **L82** Compound

Property	Value	Reference
IUPAC Name	5-chloro-6-{{2-(4-hydroxy-3-nitrophenyl)methylidene}hydrazinyl}pyridazin-3-one	
CAS Number	329227-30-7	
Molecular Formula	C11H8ClN5O4	
Molecular Weight	309.67 g/mol	
SMILES	<chem>O=C1NN=CC(N/N=C/C2=CC=C(O)C(=C2)--INVALID-LINK--=O)=C1Cl</chem>	
Appearance	Solid	
Storage	Store at -20°C for long-term storage.	
Solubility	Soluble in DMSO.	

Biological Activity and Mechanism of Action

L82 is a potent and selective inhibitor of human DNA ligase I (LigI), an essential enzyme in DNA replication and repair. It functions as an uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex.[\[1\]](#)

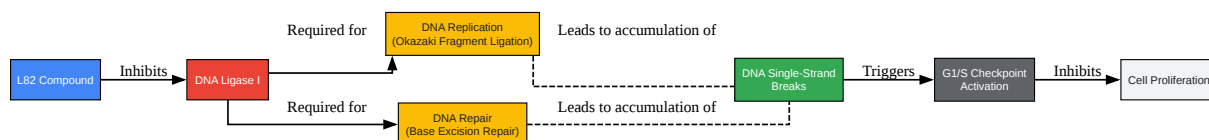
Table 2: Biological Activity of **L82** Compound

Parameter	Value	Cell Line/System	Reference
hLig1 IC50	12 μ M	Purified human DNA ligase I	[1]
Anti-proliferative Activity	Concentration-dependent inhibition	MCF7, HeLa, HCT116	[2]
Cell Cycle Effect	Activation of the G1/S checkpoint, leading to cytostatic activity	MCF7	[2]

The inhibition of DNA ligase I by **L82** disrupts the joining of Okazaki fragments during DNA replication and interferes with DNA repair processes. This leads to the accumulation of DNA single-strand breaks, which triggers cell cycle arrest at the G1/S checkpoint and ultimately inhibits cell proliferation.[1][2]

Signaling Pathway of L82 Action

The following diagram illustrates the proposed signaling pathway through which **L82** exerts its anti-proliferative effects.



[Click to download full resolution via product page](#)

Caption: **L82** inhibits DNA Ligase I, leading to DNA damage and cell cycle arrest.

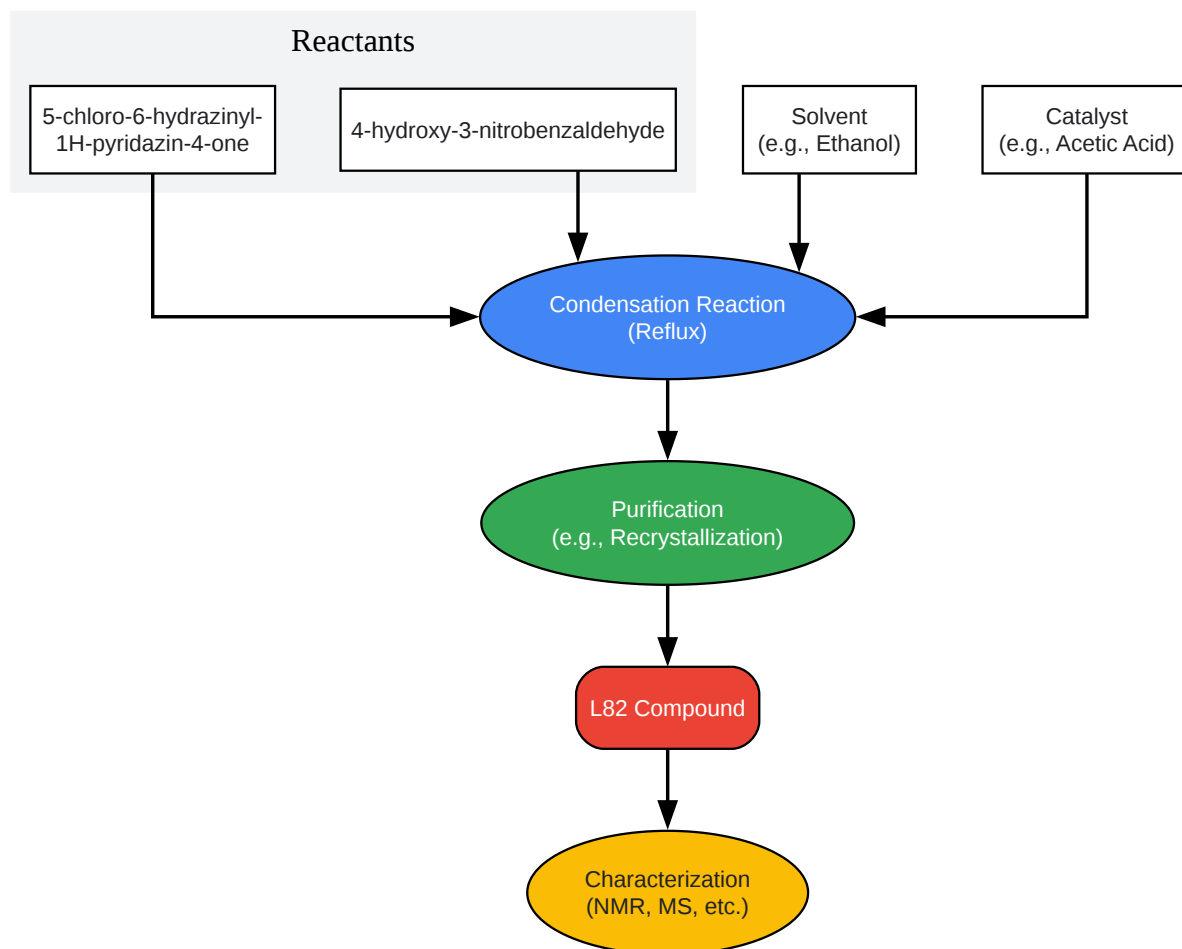
Experimental Protocols

This section provides detailed methodologies for the synthesis of **L82** and the key biological assays used to characterize its activity.

Synthesis of L82 Compound

The synthesis of 5-chloro-6-(2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl)-1H-pyridazin-4-one (**L82**) involves a condensation reaction between 5-chloro-6-hydrazinyl-1H-pyridazin-4-one and 4-hydroxy-3-nitrobenzaldehyde.

Experimental Workflow for **L82** Synthesis



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of the **L82** compound.

Protocol:

- Dissolve equimolar amounts of 5-chloro-6-hydrazinyl-1H-pyridazin-4-one and 4-hydroxy-3-nitrobenzaldehyde in a suitable solvent such as ethanol.
- Add a catalytic amount of glacial acetic acid to the mixture.
- Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
- Collect the solid product by filtration and wash with a cold solvent.
- Purify the crude product by recrystallization from an appropriate solvent system to obtain the pure **L82** compound.
- Confirm the structure of the synthesized compound using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

DNA Ligase I Inhibition Assay

The inhibitory activity of **L82** against human DNA ligase I can be determined using a fluorescence-based ligation assay.^[3]

Protocol:

- Purify recombinant human DNA ligase I.
- Prepare a fluorescently labeled nicked DNA substrate.
- In a 96-well plate, incubate purified DNA ligase I (e.g., 500 fmol) with varying concentrations of the **L82** compound (or DMSO as a control) in a reaction buffer (60 mM Tris-HCl pH 7.4, 50 mM NaCl, 10 mM MgCl_2 , 5 mM DTT, 1 mM ATP, 50 $\mu\text{g/ml}$ BSA, and 4% DMSO) for 10 minutes at 25°C.^[3]

- Initiate the ligation reaction by adding the fluorescently nicked DNA substrate (e.g., 1 pmol).
[3]
- Incubate the reaction for a defined period (e.g., 5 minutes) at 25°C.[3]
- Terminate the reaction by adding a stop solution (e.g., formamide dye).[3]
- Separate the ligated and unligated DNA products using denaturing polyacrylamide gel electrophoresis (PAGE).
- Visualize and quantify the fluorescent signals of the ligated product using a suitable imaging system.
- Calculate the percentage of inhibition for each **L82** concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

The anti-proliferative effect of **L82** on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar cell viability assays.

Protocol:

- Seed cancer cells (e.g., MCF7, HeLa, HCT116) in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treat the cells with various concentrations of **L82** (e.g., 0-50 μ M) or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).[2]
- After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
- Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Determine the IC₅₀ value, the concentration of **L82** that inhibits cell growth by 50%.

Cell Cycle Analysis

The effect of **L82** on the cell cycle distribution can be analyzed by flow cytometry using propidium iodide (PI) staining.[\[2\]](#)

Protocol:

- Treat cancer cells (e.g., MCF7) with **L82** (e.g., 50 μ M) or a vehicle control for different time points (e.g., 0, 12, 24, 48 hours).[\[2\]](#)
- Harvest the cells by trypsinization and wash them with ice-cold phosphate-buffered saline (PBS).
- Fix the cells in cold 70% ethanol while vortexing gently and store them at -20°C overnight.
- Wash the fixed cells with PBS to remove the ethanol.
- Resuspend the cells in a staining solution containing propidium iodide and RNase A.
- Incubate the cells in the dark at room temperature for 30 minutes.
- Analyze the DNA content of the cells using a flow cytometer.
- Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.

Conclusion

The **L82** compound represents a valuable chemical tool for studying the role of DNA ligase I in cellular processes and holds potential as a lead compound for the development of novel anticancer therapies. This technical guide provides a solid foundation for researchers to understand its chemical and biological properties and to design further experiments to explore its therapeutic applications. The detailed protocols provided herein should enable the replication and extension of the key findings related to this promising DNA ligase I inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rational Design of Human DNA Ligase Inhibitors that Target Cellular DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA damage repair: historical perspectives, mechanistic pathways and clinical translation for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships among DNA ligase inhibitors; characterization of a selective uncompetitive DNA ligase I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [chemical structure and properties of L82 compound]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855116#chemical-structure-and-properties-of-l82-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com